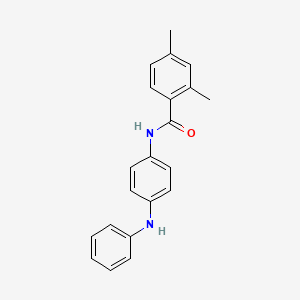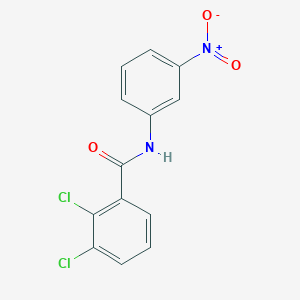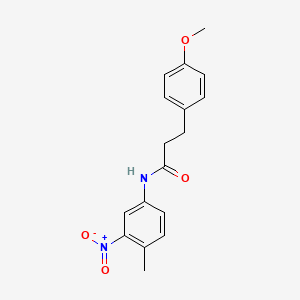
N-(4-anilinophenyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-2,4-dimethylbenzamide, also known as ADRAFINIL, is a synthetic nootropic compound that was first developed in France in the late 1970s. ADRAFINIL is a prodrug that is metabolized in the liver to its active form, modafinil. It is known to have stimulating effects on the central nervous system and has been used as a cognitive enhancer and wakefulness-promoting agent.
Mécanisme D'action
The exact mechanism of action of N-(4-anilinophenyl)-2,4-dimethylbenzamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This increase in neurotransmitter levels leads to increased wakefulness and improved cognitive function.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as increase the activity of certain enzymes involved in the breakdown of these neurotransmitters. It has also been shown to increase the levels of certain hormones, including cortisol and growth hormone.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-anilinophenyl)-2,4-dimethylbenzamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, it is important to note that N-(4-anilinophenyl)-2,4-dimethylbenzamide is a prodrug that is metabolized in the liver to its active form, modafinil. This means that any effects observed in lab experiments may be due to modafinil rather than N-(4-anilinophenyl)-2,4-dimethylbenzamide itself.
Orientations Futures
There are a number of potential future directions for research on N-(4-anilinophenyl)-2,4-dimethylbenzamide. One area of interest is its potential use as a treatment for cognitive decline associated with aging or neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use as a treatment for depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-anilinophenyl)-2,4-dimethylbenzamide and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of N-(4-anilinophenyl)-2,4-dimethylbenzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminophenyl acetamide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(4-anilinophenyl)-2,4-dimethylbenzamide in its pure form.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-2,4-dimethylbenzamide has been extensively studied for its potential use as a cognitive enhancer and wakefulness-promoting agent. It has been shown to improve cognitive function in both animal and human studies. It has also been used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-8-13-20(16(2)14-15)21(24)23-19-11-9-18(10-12-19)22-17-6-4-3-5-7-17/h3-14,22H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHLHOIYDMWANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[4-(phenylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)



![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)



![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)

